
Desvancosaminyl vancomycin
Vue d'ensemble
Description
Desvancosaminyl vancomycin (C₅₉H₆₂Cl₂N₈O₂₂; exact mass: 1,304.33557) is a structurally modified derivative and degradation product of vancomycin (VCM), a glycopeptide antibiotic widely used to treat Gram-positive bacterial infections . It is classified as an impurity (Vancomycin Hydrochloride - Impurity C; CAS: 82198-76-3) in pharmaceutical formulations and is synthesized via the loss of specific sugar moieties during vancomycin degradation . This compound is characterized by the absence of the vancosamine sugar residue, a structural alteration that significantly impacts its antibacterial efficacy .
This compound is frequently identified in quality assessments of vancomycin products, alongside other derivatives such as deamidated and oxidized forms, which exhibit further molecular modifications (e.g., deamidation or oxidation at specific residues) .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La préparation de la désvancosaminyl vancomycine implique l'élimination enzymatique du sucre vancosamine de la vancomycine. Ce processus est catalysé par l'enzyme vancosaminetransférase, qui facilite la réaction entre la désvancosaminyl vancomycine et le dTDP-bêta-L-vancosamine pour produire la vancomycine . Les conditions de réaction impliquent généralement l'utilisation de souches bactériennes telles qu'Amycolatopsis orientalis, qui produisent naturellement l'enzyme nécessaire à cette transformation .
Méthodes de production industrielle : La production industrielle de désvancosaminyl vancomycine n'est pas largement établie en raison de son caractère expérimental. Le processus impliquerait probablement une fermentation à grande échelle d'Amycolatopsis orientalis suivie d'un traitement enzymatique pour éliminer le fragment vancosamine. Le composé résultant serait ensuite purifié à l'aide de techniques chromatographiques pour assurer une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Enzymatic Glycosylation by GtfA
DVV serves as the primary acceptor substrate for the TDP-4-epi-vancosaminyltransferase GtfA, which transfers 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core . This reaction produces chloroorienticin B, a monoglycosylated intermediate.
Key structural features influencing reactivity :
-
The β-OH-Tyr-6 residue of DVV forms hydrogen bonds with GtfA’s Ser-10 and Asp-13, positioning it for nucleophilic attack on the sugar donor .
-
The glucosyl moiety of DVV binds in a subsite formed by GtfA residues 128–141, with hydroxyl groups at O2 and O3 stabilized by Tyr-141 and Gln-133 .
Kinetic Analysis of GtfA-Catalyzed Reactions
Kinetic studies reveal substrate specificity and turnover rates for DVV glycosylation:
DVV is kinetically favored over the aglycone (AGV) or epivancomycin, with a 20-fold higher catalytic efficiency .
Structural Determinants of Substrate Binding
X-ray crystallography of GtfA complexes highlights critical interactions:
-
DVV binding : The heptapeptide’s carbonyl groups at residues 3 and 6 hydrogen bond with Leu-102 and Ser-10 of GtfA, inducing minor conformational changes .
-
Sugar donor site : dTDP binds in a cleft between GtfA’s N- and C-terminal domains, with the pyrophosphate moiety coordinated by Mg²⁺ and residues Asp-98, Asn-99, and Thr-127 .
Side Reactions and Byproducts
Incubation of DVV with GtfA occasionally produces chloroorienticin C (M+H⁺ = 1,287.5), likely due to non-enzymatic epimerization or alternative glycosylation sites .
Applications De Recherche Scientifique
Desvancosaminyl vancomycin has several scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotic biosynthesis and modification.
Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, similar to vancomycin.
Medicine: Explored as a potential treatment for antibiotic-resistant bacterial infections.
Industry: Potential use in the development of novel antibiotics through combinatorial biosynthesis.
Mécanisme D'action
The mechanism of action of desvancosaminyl vancomycin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix . The absence of the vancosamine moiety does not significantly alter this mechanism, although it may affect the compound’s binding affinity and spectrum of activity.
Comparaison Avec Des Composés Similaires
Structural Characteristics and Molecular Properties
Desvancosaminyl vancomycin differs from vancomycin and its analogs primarily in glycosylation patterns and molecular mass. The table below highlights key structural and molecular differences:
Compound | Molecular Formula | Exact Mass | Key Structural Features |
---|---|---|---|
Vancomycin (VCM) | C₆₆H₇₅Cl₂N₉O₂₄* | ~1,449.3† | Full glycosylation (vancosamine, glucose) |
This compound (DESV) | C₅₉H₆₂Cl₂N₈O₂₂ | 1,304.33557 | Loss of vancosamine sugar |
Aglucovancomycin (AGLUV) | C₅₃H₅₂Cl₂N₈O₁₇ | 1,142.28275 | Loss of glucose moiety |
Monodechlorovancomycin A/B | C₆₆H₇₅ClN₉O₂₄ | ~1,413.3† | Loss of one chlorine atom |
Didechlorovancomycin | C₆₆H₇₅N₉O₂₄ | ~1,377.3† | Loss of both chlorine atoms |
*Vancomycin’s exact molecular formula and mass are inferred from comparative data in and .
†Estimated based on chlorine atom mass (~35.5 Da per Cl).
The absence of the vancosamine sugar in DESV disrupts its binding affinity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, a critical mechanism of vancomycin’s action . This structural change is more detrimental to antibacterial activity than the loss of chlorine atoms (monodechloro-/didechlorovancomycin) or glucose (aglucovancomycin) .
Antibacterial Activity and Efficacy
This compound exhibits markedly reduced antibacterial activity compared to vancomycin and related analogs:
Compound | In Vivo Activity Relative to VCM | Key Findings |
---|---|---|
Vancomycin (VCM) | 1× (baseline) | Binds D-Ala-D-Ala; broad Gram-positive coverage |
This compound (DESV) | 5× ↓ | Severely impaired binding; minimal efficacy |
Monodechlorovancomycin A/B | 2–10× ↓ | Moderate activity loss |
Didechlorovancomycin | 2–10× ↓ | Similar to monodechloro variants |
DESV’s five-fold reduction in activity is attributed to the loss of the vancosamine residue, which stabilizes vancomycin’s interaction with bacterial targets . By contrast, chlorinated analogs (monodechloro-/didechlorovancomycin) retain partial activity due to preserved glycosylation . Crystalline degradation products (e.g., CDP-IM and CDP-Im) further exacerbate therapeutic failure by promoting adverse effects unrelated to direct antimicrobial activity .
Pharmacokinetic and Toxicological Considerations
- Therapeutic Impact : DESV’s low potency necessitates stringent quality control in vancomycin production to avoid subtherapeutic drug levels .
- Monitoring Challenges : Standard pharmacokinetic studies (e.g., therapeutic drug monitoring) focus on vancomycin rather than its impurities, creating gaps in understanding DESV’s clinical behavior .
Q & A
Q. How is desvancosaminyl vancomycin identified and quantified in pharmaceutical formulations?
Basic Research Question
this compound, a structural analog and impurity of vancomycin hydrochloride, is typically identified using high-performance liquid chromatography (HPLC) with UV detection. The United States Pharmacopeia (USP) outlines specific assay preparations where vancomycin is dissolved in water and diluted to ~1 mg/mL, followed by microbial assays or chromatographic separation . Quantification relies on comparing peak areas or microbial inhibition zones against reference standards. For example, USP methods specify that impurity peaks exceeding 4.0% of the main vancomycin peak require further investigation .
Methodological Considerations :
- Sample Preparation : Use buffer solutions (e.g., Buffer No. 4) to stabilize impurities during dilution.
- Detection : UV absorption at 280 nm optimizes sensitivity for vancomycin and its analogs.
- Calibration : Include this compound reference standards (e.g., EP primary standards) to validate accuracy .
Q. What analytical methods are recommended for detecting this compound as an impurity?
Basic Research Question
Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for impurity profiling. The USP method employs a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and stringent system suitability criteria (e.g., tailing factor <2.0) . For precise quantification:
Parameter | Specification |
---|---|
Column | C18, 5 µm particle size, 250 mm × 4.6 mm |
Mobile Phase | Acetonitrile:0.1% trifluoroacetic acid |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 280 nm |
Retention Time | ~12–15 minutes for this compound |
Validation Requirements :
- Linearity (R² >0.99) across 50–150% of target concentration.
- Recovery rates of 95–105% for spiked samples .
Q. How does the presence of this compound affect the pharmacokinetic (PK) profile of vancomycin?
Advanced Research Question
While this compound is pharmacologically inactive, its presence may alter vancomycin’s PK due to competitive protein binding or renal clearance interference. Population PK models (e.g., two-compartment models) show that impurities >4% correlate with reduced vancomycin AUC/MIC ratios in critically ill patients .
Experimental Design :
- In Vivo Models : Administer vancomycin-spiked desvancosaminyl analogs to rodents; measure plasma concentrations via LC-MS/MS.
- Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) to assess clearance and volume of distribution changes .
Q. What experimental approaches resolve discrepancies in this compound measurements across studies?
Advanced Research Question
Discrepancies often arise from variability in sample preparation (e.g., incomplete dissolution) or column degradation. To mitigate:
- Standardized Protocols : Follow USP guidelines for assay preparation, including precise dilution with degassed water .
- Interlaboratory Studies : Collaborate via platforms like the Clinical Pharmacokinetics consortium to harmonize methods .
- Statistical Tools : Apply Bland-Altman plots to evaluate bias between HPLC and microbial assay results .
Q. What mechanisms explain the formation of this compound during vancomycin synthesis?
Advanced Research Question
this compound forms via glycosidic bond hydrolysis during fermentation or storage. Stability studies (pH 3–7, 25–40°C) show accelerated degradation under alkaline conditions. Mechanistic insights:
- Enzymatic Pathways : β-N-acetylglucosaminidases in Amycolatopsis orientalis may cleave vancomycin’s vancosamine moiety .
- Analytical Confirmation : Use NMR and high-resolution MS to track structural changes during forced degradation .
Q. How can novel chromatographic techniques improve detection limits for this compound?
Advanced Research Question
Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles reduces run times and improves resolution. Coupled with tandem MS (UHPLC-MS/MS), detection limits can reach 0.01 µg/mL, enabling trace impurity analysis in complex matrices .
Optimization Steps :
- Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
- Ionization Mode : Electrospray ionization (ESI+) for enhanced sensitivity.
Q. What role does this compound play in vancomycin’s quality control protocols?
Basic Research Question
As a specified impurity in pharmacopeial standards (e.g., EP), this compound is monitored to ensure batch consistency and safety. Limits are set at ≤4.0% per USP guidelines, validated through accelerated stability testing .
Protocol Implementation :
- Release Testing : Include impurity profiling in Certificate of Analysis (CoA) for commercial batches.
- Documentation : Align with ICH Q3B(R2) guidelines for reporting thresholds .
Q. What in vitro models assess the biological impact of this compound impurities?
Advanced Research Question
Time-kill assays against Staphylococcus aureus (ATCC 29213) evaluate whether impurities reduce vancomycin’s efficacy. Key steps:
- Preparation : Mix vancomycin with 0–10% desvancosaminyl analog.
- Incubation : 24–48 hours in Mueller-Hinton broth; measure MIC/MBC shifts.
- Analysis : Synergistic/antagonistic effects are quantified using the fractional inhibitory concentration index (FICI) .
Data Interpretation :
- FICI ≤0.5 indicates synergy; >4.0 indicates antagonism.
Propriétés
Numéro CAS |
101485-50-1 |
---|---|
Formule moléculaire |
C59H62Cl2N8O22 |
Poids moléculaire |
1306.1 g/mol |
Nom IUPAC |
(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |
Clé InChI |
QCHYVJAUGVHJHX-QYURSJLOSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
SMILES isomérique |
CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
SMILES canonique |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Synonymes |
2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.